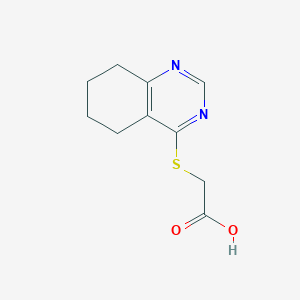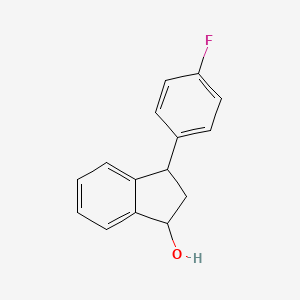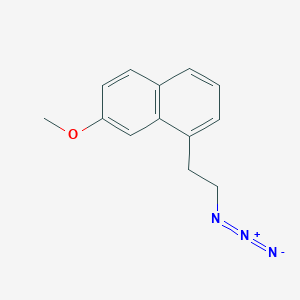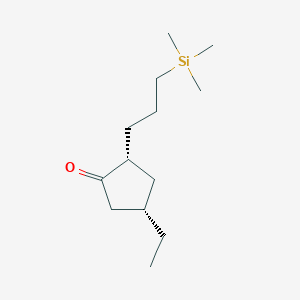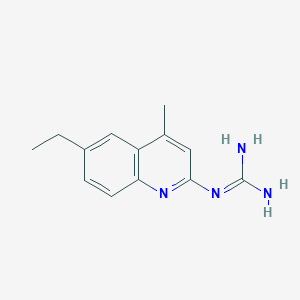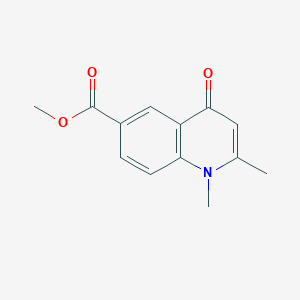
2-(2-Methylpropoxy)quinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutoxyquinoline-4-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The structure of 2-Isobutoxyquinoline-4-carbonitrile consists of a quinoline core with an isobutoxy group at the second position and a carbonitrile group at the fourth position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxyquinoline-4-carbonitrile typically involves the condensation of 2-isobutoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of 2-Isobutoxyquinoline-4-carbonitrile may involve continuous flow processes to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being investigated to make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline-4-carboxylic acids, amines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
2-Isobutoxyquinoline-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Isobutoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Quinoline-4-carbonitrile: Similar in structure but lacks the isobutoxy group, which may affect its biological activity.
2-Methoxyquinoline-4-carbonitrile: Contains a methoxy group instead of an isobutoxy group, leading to different chemical and biological properties.
2-Ethoxyquinoline-4-carbonitrile: Similar to 2-Isobutoxyquinoline-4-carbonitrile but with an ethoxy group, which may influence its reactivity and applications.
Uniqueness: The presence of the isobutoxy group in 2-Isobutoxyquinoline-4-carbonitrile imparts unique steric and electronic effects, making it distinct from other quinoline derivatives. These effects can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
855165-23-0 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(2-methylpropoxy)quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-10(2)9-17-14-7-11(8-15)12-5-3-4-6-13(12)16-14/h3-7,10H,9H2,1-2H3 |
Clé InChI |
RWAJGYWNYSGKPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=NC2=CC=CC=C2C(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11879443.png)
![tert-Butyl 4-hydroxy-2,3,3a,4-tetrahydrocyclopenta[b]pyrrole-1(6aH)-carboxylate](/img/structure/B11879452.png)



